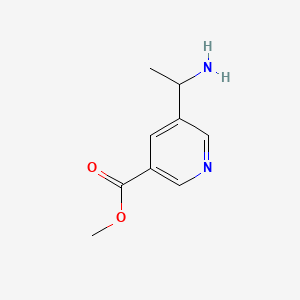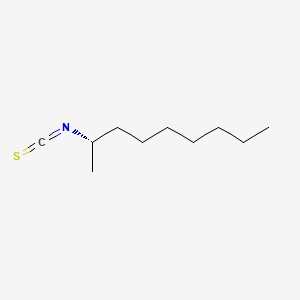
(S)-(+)-2-Nonylisothiocyanat
Übersicht
Beschreibung
(S)-(+)-2-Nonyl isothiocyanate: is an organic compound characterized by the presence of an isothiocyanate group attached to a nonane backbone
Wissenschaftliche Forschungsanwendungen
Chemistry: (S)-(+)-2-Nonyl isothiocyanate is used as a building block in organic synthesis
Biology: In biological research, (S)-(+)-2-Nonyl isothiocyanate is used to study enzyme inhibition. The isothiocyanate group can covalently modify active site residues, providing insights into enzyme mechanisms.
Medicine: The compound has potential applications in drug development. Its derivatives are investigated for their antimicrobial and anticancer properties.
Industry: In the industrial sector, (S)-(+)-2-Nonyl isothiocyanate is used in the production of specialty chemicals and materials. Its reactivity makes it valuable in the synthesis of polymers and coatings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-(+)-2-Nonyl isothiocyanate typically involves the reaction of (2S)-2-aminononane with thiophosgene. The reaction is carried out under controlled conditions to ensure the selective formation of the isothiocyanate group. The general reaction scheme is as follows: [ \text{(2S)-2-aminononane} + \text{thiophosgene} \rightarrow \text{(S)-(+)-2-Nonyl isothiocyanate} + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of (S)-(+)-2-Nonyl isothiocyanate can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: (S)-(+)-2-Nonyl isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can be attacked by nucleophiles, leading to the formation of thiourea derivatives.
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction of the isothiocyanate group can yield amine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines and alcohols. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
Thiourea Derivatives: Formed from nucleophilic substitution reactions.
Sulfonyl Derivatives: Resulting from oxidation reactions.
Amine Derivatives: Produced through reduction reactions.
Wirkmechanismus
The mechanism of action of (S)-(+)-2-Nonyl isothiocyanate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as the thiol groups in cysteine residues of proteins. This covalent modification can inhibit enzyme activity or alter protein function, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- (2S)-2-isothiocyanatobutane
- (2S)-2-isothiocyanatohexane
- (2S)-2-isothiocyanatooctane
Comparison: Compared to its shorter-chain analogs, (S)-(+)-2-Nonyl isothiocyanate has a longer hydrophobic tail, which can influence its solubility and reactivity. This makes it more suitable for applications requiring hydrophobic interactions, such as in the synthesis of lipophilic drugs or materials.
Conclusion
(S)-(+)-2-Nonyl isothiocyanate is a versatile compound with significant potential in various fields. Its unique reactivity and properties make it a valuable tool in scientific research and industrial applications.
Eigenschaften
IUPAC Name |
(2S)-2-isothiocyanatononane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NS/c1-3-4-5-6-7-8-10(2)11-9-12/h10H,3-8H2,1-2H3/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQPOQQFZEYBCRM-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(C)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC[C@H](C)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90704828 | |
| Record name | (2S)-2-Isothiocyanatononane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90704828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
737000-86-1 | |
| Record name | (2S)-2-Isothiocyanatononane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=737000-86-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S)-2-Isothiocyanatononane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90704828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[3-(Trifluoromethyl)phenyl]-1,2-oxazol-5(4H)-one](/img/structure/B1505184.png)
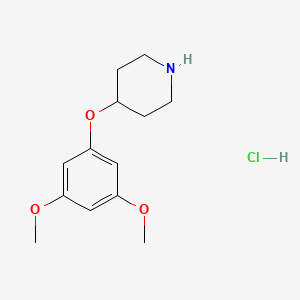
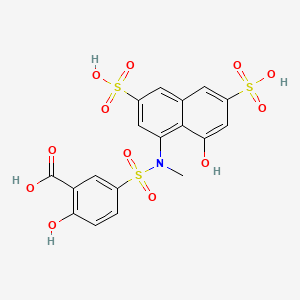
![[6-(4-Chloroanilino)pyridin-3-yl]boronic acid](/img/structure/B1505187.png)
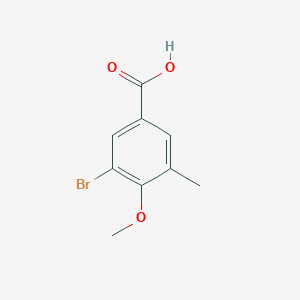

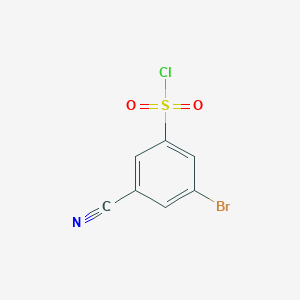
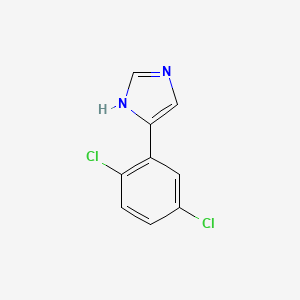
![Methyl 1-(2-ethoxyethyl)-5,7-dioxo-4,5,6,7-tetrahydro-1h-pyrazolo[4,3-d]pyrimidine-3-carboxylate](/img/structure/B1505195.png)

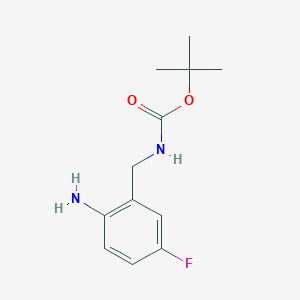
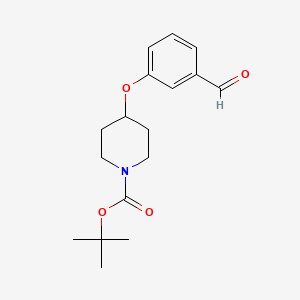
![Ethyl 5-[3-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylate](/img/structure/B1505204.png)
